2-(4-fluorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-8-4-16(5-9-18)19-10-11-21(27)25(24-19)13-12-23-20(26)14-15-2-6-17(22)7-3-15/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMHGAPEJJFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Pyridazinone Core Variations
The pyridazinone core is critical for bioactivity. Key analogs include:
Key Insight :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability but may reduce solubility .
- Methoxy Groups : Increase lipophilicity and may improve membrane permeability .
Side Chain Modifications
Key Insight :
- Heterocyclic Core Swaps (e.g., quinazolinone vs. pyridazinone): Alter binding affinity to target enzymes/receptors .
- Thioether vs. Ether Linkages : Influence redox properties and pharmacokinetics .
Spectroscopic Data
- IR Spectroscopy: Target compound’s C=O stretches (pyridazinone and acetamide) likely appear at ~1660–1680 cm⁻¹, consistent with analogs . Methoxy groups exhibit C-O stretches near 1250 cm⁻¹ .
Pharmacological Potential (Inferred from Analogs)
- Acetylcholinesterase Inhibition: Pyridazinone derivatives with fluorophenyl groups (e.g., ZINC08993868) show IC₅₀ values <10 µM .
- Anti-Inflammatory Activity: Piperazinyl-pyridazinone hybrids reduce COX-2 expression by >50% at 1 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
